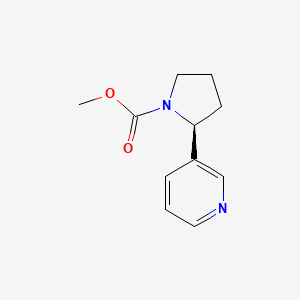

N'-Carbomethoxynornicotine

Description

N'-Carbomethoxynornicotine is a tobacco alkaloid first identified as a minor component in Nicotiana species during studies analyzing tobacco-specific nitrosamines (TSNAs) . Structurally, it is a derivative of nornicotine (a demethylated metabolite of nicotine) with a carbomethoxy (-COOCH₃) group attached to the pyrrolidine nitrogen .

Properties

CAS No. |

56078-08-1 |

|---|---|

Molecular Formula |

C11H14N2O2 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H14N2O2/c1-15-11(14)13-7-3-5-10(13)9-4-2-6-12-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-/m0/s1 |

InChI Key |

ZCJLANDAQSVFBI-JTQLQIEISA-N |

SMILES |

COC(=O)N1CCCC1C2=CN=CC=C2 |

Isomeric SMILES |

COC(=O)N1CCC[C@H]1C2=CN=CC=C2 |

Canonical SMILES |

COC(=O)N1CCCC1C2=CN=CC=C2 |

Synonyms |

N'-carbomethoxynornicotine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

N'-Nitrosonornicotine (NNN)

- Structural Difference: NNN replaces the carbomethoxy group of N'-Carbomethoxynornicotine with a nitroso (-NO) group .

- Occurrence: Found in high concentrations (up to 88.6 µg/g) in fermented and cured tobacco products, notably snuff and chewing tobacco .

- Biological Activity: A well-characterized TSNA and potent carcinogen implicated in oral and esophageal cancers due to DNA adduct formation .

- Key Data: Carcinogenicity: Classified as a Group 1 carcinogen by IARC . Metabolic Pathway: Formed via nitrosation of nornicotine during tobacco curing .

Nornicotine

- Structural Difference : Lacks the carbomethoxy group, representing the demethylated form of nicotine .

- Occurrence : A major alkaloid in Nicotiana species, abundant in tobacco leaves .

- Biological Activity : Acts as a secondary metabolite with neuroactive properties; implicated in nicotine biosynthesis and detoxification .

- Key Data: Non-carcinogenic but serves as a precursor to NNN .

N'-Carbomethoxyanabasine

- Structural Difference: Analog of N'-Carbomethoxynornicotine but derived from anabasine (a structural isomer of nicotine with a piperidine ring) .

- Occurrence: Detected alongside N'-Carbomethoxynornicotine in tobacco, though at trace levels .

- Biological Activity: Not studied; presumed inert or a metabolic intermediate .

Anabasine

Comparative Data Table

*Molecular weights calculated based on standard atomic masses.

Research Findings and Gaps

- N'-Carbomethoxynornicotine: Identified in tobacco during TSNA analysis but lacks toxicological profiling . Hypothesized to form via esterification of nornicotine during curing or fermentation .

- NNN vs. N'-Carbomethoxynornicotine: NNN’s carcinogenicity contrasts sharply with the unknown risks of N'-Carbomethoxynornicotine, underscoring the importance of functional group chemistry in toxicity .

- Pharmacological Potential: While anabasine and nornicotine exhibit neuroactive or muscle-relaxant effects, N'-Carbomethoxynornicotine’s bioactivity remains unexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.